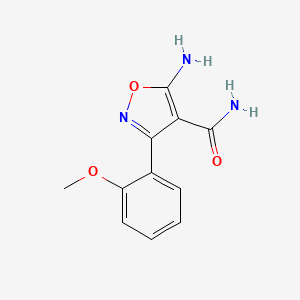

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

Übersicht

Beschreibung

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C11H11N3O3 and its molecular weight is 233.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

These drugs bind to various biological targets based on their chemical diversity .

Mode of Action

It is known that isoxazole derivatives can interact with their targets in various ways, leading to different changes in cellular processes .

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

The compound’s molecular weight is 19020 , which is within the optimal range for drug-like molecules, suggesting good bioavailability.

Result of Action

Isoxazole derivatives are known to have various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the isoxazole compound.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Biologische Aktivität

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is CHNO, with a molar mass of approximately 233.22 g/mol. The presence of both an amino group and a methoxyphenyl substituent suggests significant potential for various biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects .

1. Immunomodulatory Effects

Research indicates that derivatives of isoxazole, including this compound, exhibit immunosuppressive properties. For example, studies have shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA), which is crucial for understanding their potential therapeutic applications in autoimmune diseases .

Table 1: Summary of Immunomodulatory Activities

2. Anticancer Properties

The anticancer potential of isoxazole derivatives has been extensively studied. For instance, novel isoxazole-amide derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The most active compounds showed IC values as low as 15.48 μg/ml against HeLa cells, indicating promising anticancer activity .

Table 2: Cytotoxicity of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC (μg/ml) | Mechanism |

|---|---|---|---|

| 2d | HeLa | 15.48 | Induces apoptosis |

| 2e | Hep3B | 23 | Delays G2/M phase |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cytokine Production : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation .

- Induction of Apoptosis : In cancer cell lines, the compound promotes apoptosis through the activation of caspases and modulation of NF-κB signaling pathways .

- Modulation of Immune Responses : Isoxazole derivatives can enhance or suppress immune responses depending on their structural modifications, making them versatile candidates for therapeutic applications .

Case Studies

Several studies have explored the biological activity of isoxazole derivatives:

- A study on MM3 , a derivative similar to this compound, reported significant immunosuppressive effects in human blood cultures, highlighting its potential in treating inflammatory diseases .

- Another investigation focused on the synthesis and evaluation of novel isoxazole-amide derivatives found that specific modifications could enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anti-inflammatory Properties

Research indicates that derivatives of isoxazole, including 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit key inflammatory mediators such as TNF-α and IL-1β, making them potential candidates for treating inflammatory diseases .

2. Antimicrobial Activity

Isoxazole derivatives are known for their antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents .

3. Immunomodulatory Effects

This compound has been explored for its immunomodulatory capabilities. It has been found to influence T cell responses and modulate immune functions, which could be beneficial in conditions such as autoimmune diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Immunosuppressive Activity : A study demonstrated that certain derivatives showed significant immunosuppressive effects in vitro, indicating potential for treating conditions characterized by excessive immune activation .

- Cancer Research : Investigations into isoxazole derivatives have revealed their cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells. This dual action makes them promising candidates for further development in cancer therapy .

Comparative Analysis of Isoxazole Derivatives

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

The amino group at position 5 and the carboxamide moiety enable participation in multicomponent cyclocondensation reactions. For example:

-

Three-component reactions with salicylaldehyde and β-ketoamides under ultrasonication or Lewis acid catalysis yield heterocyclic scaffolds.

-

Product selectivity depends on reaction conditions:

Table 1: Reaction Outcomes Under Varied Conditions

Nucleophilic Substitutions

The amino group participates in nucleophilic reactions:

-

Schiff base formation with aldehydes (e.g., salicylaldehyde) occurs at room temperature, yielding intermediates like 8 .

-

Cross-coupling potential : While not directly observed, analogous isoxazole derivatives undergo Cu-catalyzed cycloadditions with methyl acrylate .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under basic conditions:

-

Saponification : Treatment with KOH/EtOH converts methyl esters (e.g., 3a ) to carboxylic acids, a step relevant to derivative synthesis .

-

pH-dependent stability : Acidic conditions (pH=3) precipitate hydrolyzed products, as seen in final isolation steps .

Lewis Acid-Mediated Cyclizations

Ytterbium triflate catalyzes unexpected rearrangements:

-

Benzoxazocine formation : Ultrasonication with Yb(OTf)₃ in ethanol converts intermediates into tricyclic products (e.g., 6a ) via a proposed -oxazine pathway .

-

Salicylaldehyde activation by Yb³⁺.

-

Nucleophilic attack by the 4-CH center of the isoxazole.

-

Sequential cyclization with β-ketoamide, leading to fused heterocycles.

Limitations and Substituent Effects

-

Aryl substituent role : Electron-donating groups (e.g., 2-methoxyphenyl) stabilize intermediates, favoring chroman formation. Electron-withdrawing groups shift reactivity toward dihydroisoxazolopyridines .

-

Solvent effects : Ethanol promotes cyclization, while n-butanol reduces yields due to competing side reactions .

Eigenschaften

IUPAC Name |

5-amino-3-(2-methoxyphenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-16-7-5-3-2-4-6(7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRANJDFVQLZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.